molecular formula C11H9NO3 B1419012 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile CAS No. 1155140-22-9

3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile

Cat. No. B1419012
CAS RN: 1155140-22-9
M. Wt: 203.19 g/mol
InChI Key: DOTZGDJJMFXCHD-UHFFFAOYSA-N
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Description

The compound “3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile” appears to contain a 2,3-dihydro-1,4-benzodioxin moiety, which is a bicyclic structure consisting of a benzene ring fused to a 1,4-dioxin ring . This moiety is found in various compounds and can have different properties depending on the other groups attached to it .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be characterized by the presence of the 2,3-dihydro-1,4-benzodioxin ring, along with a nitrile group (-CN) and a carbonyl group (C=O) attached to the same carbon .


Chemical Reactions Analysis

The chemical reactivity of “this compound” would likely be influenced by the presence of the nitrile and carbonyl groups, both of which are polar and can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the nitrile and carbonyl groups could affect its polarity, solubility, and reactivity .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : This compound has been used in the synthesis of various heterocyclic compounds. For instance, it has been involved in oxidative cyclizations to create 4,5-dihydrofuran-3-carbonitriles containing heterocycles, offering a method for creating complex organic structures (Yılmaz, Uzunalioğlu, & Pekel, 2005).

  • Antibacterial and Anti-inflammatory Applications : Some derivatives of 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile have been synthesized with potential antibacterial properties and as possible therapeutic agents for inflammatory ailments. These include N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, which displayed inhibitory activity against various bacterial strains and lipoxygenase enzyme (Abbasi et al., 2017).

  • Antidepressant Properties : Certain derivatives have been explored for their antidepressant properties. For example, compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene have shown promising results as dual antidepressant drugs, indicating potential applications in mental health therapeutics (Silanes et al., 2004).

  • Applications in Synthesizing Novel Compounds : This compound has been utilized in the synthesis of novel polysubstituted thiopene and 1,3,4-thiadiazole derivatives. Such synthetic applications highlight its versatility in creating new chemical entities with potential pharmacological applications (Farag, Dawood, & Kandeel, 1997).

Biochemical Analysis

Biochemical Properties

3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a partial agonist of the serotonin 1A receptor (5-HT1A), which is involved in neurotransmission . This interaction modulates the release of serotonin in the hippocampus, affecting cholinergic and cognitive functions in rodents . Additionally, it may interact with other receptors and enzymes, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the serotonin 1A receptor can lead to changes in cell signaling pathways related to mood regulation and anxiety . Furthermore, it may affect gene expression by altering the transcription of specific genes involved in neurotransmission and cognitive functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a partial agonist of the serotonin 1A receptor, binding to the receptor and activating it to a lesser extent than a full agonist . This partial activation leads to a modulation of serotonin release, which in turn affects various physiological processes. Additionally, it may inhibit or activate other enzymes, leading to changes in biochemical pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its efficacy and potency . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to significant changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit anxiolytic effects by modulating serotonin release . At higher doses, it could potentially lead to toxic or adverse effects, such as disruptions in neurotransmission and cognitive functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . These interactions can influence the compound’s localization and efficacy.

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c12-5-4-9(13)8-2-1-3-10-11(8)15-7-6-14-10/h1-3H,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTZGDJJMFXCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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